molecular formula C17H16N2O6S2 B1226309 [2-ethoxy-6-nitro-4-[(E)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate

[2-ethoxy-6-nitro-4-[(E)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate

Cat. No. B1226309
M. Wt: 408.5 g/mol
InChI Key: VGKDCUBFONAPQD-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid [2-ethoxy-6-nitro-4-[[5-oxo-2-(prop-2-enylthio)-4-thiazolylidene]methyl]phenyl] ester is a C-nitro compound and an aromatic ether.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound reacts with acetophenone to form ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate. This product is further reacted with various reagents to synthesize derivatives with potential antimicrobial activities. The synthesized products exhibit in vitro antimicrobial activity against bacterial isolates like Escherichia coli, Xanthomonas citri, and antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).

Antibacterial Activity

Novel derivatives of the compound have been synthesized and evaluated for their antibacterial activity against microbes like E.coli, Saureus, and Salmonella typhi. The structures of these compounds were established based on elemental analysis and spectral data (Desai et al., 2001).

Potential in Synthesizing Fused Derivatives

The compound was used in synthesizing new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety. This synthesis involved treatment with various halo ketones or halo esters, demonstrating its versatility in creating complex fused derivatives (Abdelhamid & Afifi, 2010).

Aldose Reductase Inhibitory Potential

A series of iminothiazolidin-4-one acetate derivatives of the compound were synthesized and evaluated as inhibitors of aldehyde and aldose reductase. These derivatives have potential as novel drugs for treating diabetic complications, indicating the compound's significance in medicinal chemistry (Ali et al., 2012).

Analgesic and Anti-Inflammatory Activities

Derivatives of the compound have been prepared and evaluated for their analgesic and anti-inflammatory effects. One derivative, in particular, showed a favorable therapeutic ratio between activity and toxicity, highlighting the compound's potential in developing new therapeutic agents (Maeda et al., 1983).

Crystal Structure Analysis

The crystal structure of a derivative was obtained, providing insights into the conformational aspects of these molecules. This information is crucial for understanding the compound's interactions in biological systems (Li et al., 2015).

properties

Product Name

[2-ethoxy-6-nitro-4-[(E)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate

Molecular Formula

C17H16N2O6S2

Molecular Weight

408.5 g/mol

IUPAC Name

[2-ethoxy-6-nitro-4-[(E)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C17H16N2O6S2/c1-4-6-26-17-18-12(16(21)27-17)7-11-8-13(19(22)23)15(25-10(3)20)14(9-11)24-5-2/h4,7-9H,1,5-6H2,2-3H3/b12-7+

InChI Key

VGKDCUBFONAPQD-KPKJPENVSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])/C=C/2\C(=O)SC(=N2)SCC=C

SMILES

CCOC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])C=C2C(=O)SC(=N2)SCC=C

Canonical SMILES

CCOC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])C=C2C(=O)SC(=N2)SCC=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-ethoxy-6-nitro-4-[(E)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate
Reactant of Route 2
Reactant of Route 2
[2-ethoxy-6-nitro-4-[(E)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate
Reactant of Route 3
Reactant of Route 3
[2-ethoxy-6-nitro-4-[(E)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate
Reactant of Route 4
[2-ethoxy-6-nitro-4-[(E)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate
Reactant of Route 5
Reactant of Route 5
[2-ethoxy-6-nitro-4-[(E)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate
Reactant of Route 6
Reactant of Route 6
[2-ethoxy-6-nitro-4-[(E)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate

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